BenchChemオンラインストアへようこそ!

SN38-Cooh

Drug Formulation Bioconjugation Physicochemical Properties

SN38-COOH is a functionalized SN-38 intermediate with a carboxylic acid handle, purpose-built for stable bioconjugation in ADC development. Unlike free SN-38—whose extreme hydrophobicity (<0.1 mg/mL) and pH-dependent lactone ring hydrolysis render it unsuitable for conjugation—or irinotecan (inefficient 2–8% enzymatic conversion), this ≥98% pure intermediate enables direct, controllable linker attachment for targeted delivery of the potent SN-38 warhead (IC50 8.8 nM vs. topotecan's 33 nM in HT-29 cells). Its DMSO solubility up to 100 mg/mL facilitates incorporation into polymer-drug conjugates, nanoparticles, and other advanced delivery systems. Ideal for ADC programs targeting hematological and ovarian cancers.

Molecular Formula C26H24N2O8
Molecular Weight 492.5 g/mol
Cat. No. B15140299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN38-Cooh
Molecular FormulaC26H24N2O8
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O
InChIInChI=1S/C26H24N2O8/c1-3-14-15-9-13(29)5-6-19(15)27-23-16(14)11-28-20(23)10-18-17(24(28)33)12-35-25(34)26(18,4-2)36-22(32)8-7-21(30)31/h5-6,9-10,29H,3-4,7-8,11-12H2,1-2H3,(H,30,31)/t26-/m0/s1
InChIKeyAOWPNVSSWGMHGV-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SN38-COOH: Carboxylated Camptothecin Intermediate for Antibody-Drug Conjugate and Targeted Delivery Research


SN38-COOH (CAS 2170118-23-5) is a carboxylated derivative of the camptothecin analogue SN-38, the active metabolite of the prodrug irinotecan (CPT-11). As a topoisomerase I inhibitor, the parent compound SN-38 induces lethal DNA damage in proliferating cancer cells [1]. However, the clinical utility of free SN-38 is severely constrained by its extreme hydrophobicity and the pH-dependent hydrolysis of its essential lactone ring to an inactive carboxylate form at physiological pH [2]. SN38-COOH is specifically synthesized as a functionalized intermediate, introducing a carboxylic acid handle to facilitate its use as a cytotoxic payload in antibody-drug conjugates (ADCs) and other targeted delivery systems .

Why Free SN-38 and Irinotecan Cannot Substitute for an SN38-COOH Linker-Payload in ADC Development


Direct substitution of SN38-COOH with free SN-38 or its prodrug irinotecan is infeasible in the context of bioconjugation and ADC development. Free SN-38 lacks a functional group for stable linker conjugation, and its poor aqueous solubility (<0.1 mg/mL) and rapid lactone ring hydrolysis at pH > 6 to an inactive carboxylate form result in erratic and low bioavailability [1], [2]. The prodrug irinotecan requires enzymatic conversion by carboxylesterases to SN-38, a process that is both inefficient (typically only 2-8% of the dose is converted) and subject to high inter-patient variability [3]. SN38-COOH provides a defined, functionalized intermediate that overcomes these barriers by enabling stable linker attachment and controlled, targeted delivery of the potent SN-38 warhead directly to tumor cells, bypassing systemic prodrug conversion and mitigating the inherent physicochemical liabilities of the free drug .

Quantitative Evidence Guide: Selecting SN38-COOH Over Related Camptothecins for ADC and Drug Delivery Applications


Comparative Solubility: Enabling Bioconjugation and Formulation

Free SN-38 is exceptionally hydrophobic, with aqueous solubility reported to be less than 0.1 mg/mL, severely limiting its direct formulation and conjugation [1]. In contrast, SN38-COOH demonstrates markedly improved solubility in common organic solvents like DMSO, with vendor-reported values of up to 100 mg/mL, facilitating standard bioconjugation and handling protocols . While a direct, head-to-head aqueous solubility comparison is not available, the 2.5 mg/mL solubility reported for SN38-COOH in a DMSO/PEG300/Tween-80 system, compared to the near-insolubility of free SN-38 in water, highlights a functional advantage for laboratory and industrial processing .

Drug Formulation Bioconjugation Physicochemical Properties

Functional Group Advantage: Enabling Stable Linker Conjugation vs. Free SN-38

The primary differentiator for SN38-COOH is the introduction of a reactive carboxylic acid functional group, absent in the parent SN-38 molecule. This chemical modification is essential; free SN-38 cannot be directly conjugated to an antibody linker due to the lack of a suitable chemical handle . SN38-COOH is explicitly designed as a drug-linker conjugate intermediate, allowing for the creation of stable amide or ester bonds with various linker systems, a prerequisite for synthesizing homogeneous ADCs . While the parent SN-38 requires complex prodrug or encapsulation strategies for delivery [1], SN38-COOH provides a direct path to bioconjugation, making it a standard tool in ADC research and development.

Antibody-Drug Conjugates Linker Chemistry Synthetic Intermediate

Intrinsic Potency of the SN-38 Warhead Compared to Other Topoisomerase I Inhibitors

The payload delivered by an SN38-COOH-based ADC is the potent topoisomerase I inhibitor, SN-38. Quantitative comparisons have established SN-38's superior potency over other clinically relevant camptothecins. In a study using HT-29 colon carcinoma cells, the IC50 value for SN-38 was 8.8 nM, significantly lower than that of topotecan (33 nM) and its own prodrug, irinotecan (>100 nM) [1]. This higher potency is consistent with its ability to induce DNA single-strand breaks; the concentration required to produce 1000-rad-equivalents of DNA damage was 0.037 μM for SN-38 versus 0.28 μM for topotecan [1]. This differential potency at the molecular level underscores the value of selecting an SN-38-based payload for ADCs when maximal warhead activity is a priority.

Topoisomerase I Inhibition Cytotoxicity ADC Payload

Context-Dependent Activity Profile of SN-38 in Primary Human Tumors

The cytotoxic profile of SN-38 is not uniform across all cancer types, a factor with implications for ADC target selection. In ex vivo assays on fresh patient-derived tumor cells, SN-38 demonstrated significantly higher potency than topotecan and irinotecan in hematological and ovarian cancer samples [1]. Conversely, in colorectal cancer samples, irinotecan showed substantial activity while SN-38 was largely inactive [1]. This indicates that while SN-38 is a highly potent warhead, its therapeutic benefit as a targeted ADC payload may be most pronounced in specific tumor types, such as hematological and ovarian cancers, where its intrinsic activity is highest. This finding provides a data-driven rationale for prioritizing specific disease indications in SN-38-based ADC programs.

Patient-Derived Models Tumor Selectivity Translational Research

High-Value Research and Industrial Applications for SN38-COOH Based on Quantitative Evidence


Synthesis and Development of SN-38-Based Antibody-Drug Conjugates (ADCs)

This is the primary and most direct application for SN38-COOH. As a functionalized intermediate, it is used to conjugate the potent SN-38 warhead to a targeting antibody via a stable linker. The evidence presented confirms that free SN-38 cannot be used for this purpose, making SN38-COOH the essential reagent. The established high potency of the SN-38 payload (IC50 = 8.8 nM vs. topotecan's 33 nM in HT-29 cells) provides the scientific rationale for its selection in ADC programs targeting hematological and ovarian cancers, where SN-38 shows the highest intrinsic ex vivo activity [1], [2].

Development of Novel Drug Delivery Systems Requiring Conjugatable SN-38

The enhanced solubility of SN38-COOH in DMSO (up to 100 mg/mL) and its functional carboxyl group make it an ideal intermediate for creating polymer-drug conjugates, nanoparticles, or other advanced delivery vehicles. Unlike free SN-38, which has extremely poor aqueous solubility (<0.1 mg/mL), SN38-COOH can be readily incorporated into synthetic schemes, enabling the development of formulations that can bypass the poor physicochemical properties and lactone instability of the parent drug , [3].

In Vitro Pharmacology and Mechanism of Action Studies

For researchers investigating the mechanisms of topoisomerase I inhibition or cancer cell response to DNA damage, SN38-COOH is a valuable tool for generating targeted probes. The conjugated warhead retains the potent activity of SN-38, allowing for studies on intracellular trafficking, bystander killing effects, and resistance mechanisms in a targeted delivery context, as opposed to the non-specific exposure from free drug [1], [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SN38-Cooh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.